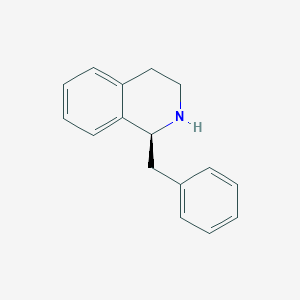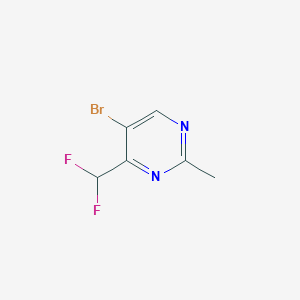![molecular formula C12H22O2Si B11883248 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol CAS No. 62343-69-5](/img/structure/B11883248.png)
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-yn-1-yl moiety, which is further connected to a cyclohexanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol typically involves the reaction of 3-(Trimethylsilyl)prop-2-yn-1-ol with cyclohexanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of cyclohexanol, followed by the addition of 3-(Trimethylsilyl)prop-2-yn-1-ol to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol involves its interaction with molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites of the molecule. Additionally, the compound’s structure enables it to participate in various chemical transformations, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A precursor in the synthesis of 2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol.
Cyclohexanol: Another precursor and a common alcohol used in organic synthesis.
Trimethylsilylacetylene: A related compound with similar structural features.
Uniqueness
2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol is unique due to the combination of a cyclohexanol ring with a trimethylsilyl-protected alkyne moiety. This unique structure imparts specific reactivity and stability, making it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
62343-69-5 |
|---|---|
Molekularformel |
C12H22O2Si |
Molekulargewicht |
226.39 g/mol |
IUPAC-Name |
2-(3-trimethylsilylprop-2-ynoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O2Si/c1-15(2,3)10-6-9-14-12-8-5-4-7-11(12)13/h11-13H,4-5,7-9H2,1-3H3 |
InChI-Schlüssel |
XLDZVVBJIWKGRR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCOC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



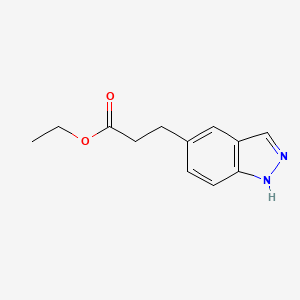
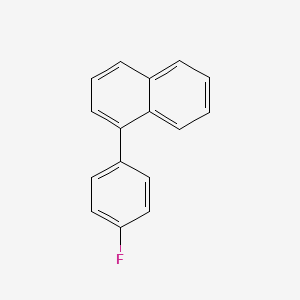
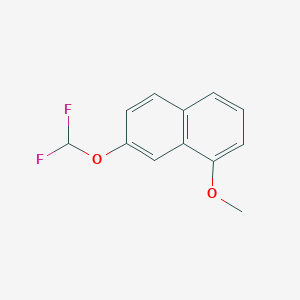



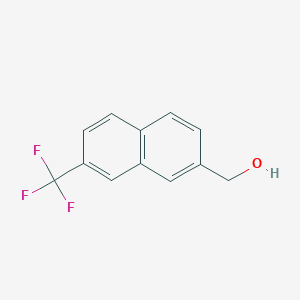



![[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol](/img/structure/B11883218.png)
